molecular formula C13H10O4 B11999819 1-(Acetyloxy)naphthalene-2-carboxylic acid CAS No. 6301-40-2

1-(Acetyloxy)naphthalene-2-carboxylic acid

Cat. No.: B11999819
CAS No.: 6301-40-2
M. Wt: 230.22 g/mol
InChI Key: OTXGVXYCMIJUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectories and Fundamental Principles of Naphthalene (B1677914) Derivative Chemistry

The chemistry of naphthalene derivatives is built upon the discovery and characterization of naphthalene (C₁₀H₈) itself. Naphthalene was first isolated from coal tar in the early 1820s. wikipedia.org In 1821, John Kidd described the properties of this white, crystalline solid and named it "naphthaline," derived from "naphtha," a term for volatile, flammable hydrocarbon liquids. wikipedia.org The correct empirical formula for naphthalene was determined by Michael Faraday in 1826, and its structure, featuring two fused benzene (B151609) rings, was proposed by Emil Erlenmeyer in 1866. guidechem.com

Historically, coal tar was the primary source of naphthalene, constituting about 10% of its weight. wikipedia.org This made naphthalene an abundant and inexpensive starting material for the burgeoning chemical industry. encyclopedia.com The discovery that naphthalene could be chemically modified opened up a vast field of derivative chemistry. Early research focused on electrophilic substitution reactions, which demonstrated that the reactivity of the naphthalene ring was not uniform. The positions now identified as 1, 4, 5, and 8 (alpha positions) were found to be more reactive than the 2, 3, 6, and 7 (beta positions).

This differential reactivity is a fundamental principle of naphthalene chemistry and allows for the selective synthesis of a wide array of derivatives. Key classes of naphthalene derivatives that became industrially significant include naphthols, naphthylamines, naphthalenesulfonic acids, and naphthalenecarboxylic acids. These compounds served as crucial intermediates in the synthesis of dyes, pigments, and later, pharmaceuticals and agrochemicals. perlego.com For instance, naphthols are vital precursors for many chemicals and dyes. perlego.com The development of methods to introduce functional groups like hydroxyl (-OH) and carboxyl (-COOH) onto the naphthalene ring was a pivotal achievement, paving the way for the synthesis of more complex molecules like 1-(Acetyloxy)naphthalene-2-carboxylic acid.

Thematic Relevance and Research Impetus for this compound Investigations

The research interest in this compound stems primarily from its status as a derivative of 1-hydroxy-2-naphthoic acid. Hydroxynaphthoic acids are an important class of compounds in organic synthesis and have been investigated for their potential biological activities. For example, various derivatives of hydroxynaphthalene carboxylic acids have been synthesized and evaluated for anti-inflammatory properties. researchgate.net

The primary impetus for investigating this compound is its role as a protected form of 1-hydroxy-2-naphthoic acid or as an intermediate in multi-step synthetic sequences. The acetylation of a hydroxyl group is a common strategy in organic synthesis to:

Protect the hydroxyl group: The reactive hydroxyl group can be temporarily converted to a less reactive acetate (B1210297) ester to prevent it from interfering with reactions at other sites on the molecule. The acetate group can later be removed (hydrolyzed) to regenerate the hydroxyl group.

Modify solubility and other physical properties: The addition of the acetyl group can alter the molecule's polarity, melting point, and solubility, which can be advantageous for purification or specific reaction conditions.

Serve as a precursor for other functional groups: The acetyloxy group can be involved in subsequent chemical transformations.

The synthesis of this compound is achieved through the acetylation of its parent compound, 1-hydroxy-2-naphthoic acid. This precursor is typically synthesized via the Kolbe-Schmitt reaction or a variation thereof, involving the carboxylation of a naphthol (in this case, 1-naphthol (B170400), also known as alpha-naphthol). google.com The process involves reacting 1-naphthol with a strong base like potassium hydroxide (B78521) to form the potassium naphtholate salt, which is then carboxylated using carbon dioxide under specific conditions to yield 1-hydroxy-2-naphthoic acid. google.com Subsequent reaction with an acetylating agent, such as acetic anhydride (B1165640), introduces the acetyloxy group. google.com

Delimitation of Research Scope and Articulation of Scholarly Objectives for this compound

The scope of research focused on this compound is specific and well-defined. It is centered on its chemical synthesis, structural characterization, and its utility as a synthetic intermediate. It is not typically studied as an end-product with direct, large-scale applications itself, but rather as a stepping stone to other molecules.

The scholarly objectives for investigations involving this compound can be articulated as follows:

Optimization of Synthetic Methods: A primary objective is to develop efficient and high-yielding methods for its synthesis. This includes optimizing the conditions for the acetylation of 1-hydroxy-2-naphthoic acid, focusing on reagent selection, reaction time, temperature, and purification techniques.

Structural and Spectroscopic Characterization: Detailed analysis using modern analytical techniques is crucial. This involves confirming the molecular structure and purity of the synthesized compound using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). X-ray crystallography may be used to determine its solid-state structure, as has been done for related isomers like 3-acetoxy-2-naphthoic acid. nih.gov

Exploration of Reactivity: Research may focus on the chemical reactivity of the different functional groups on the molecule. This includes studying the hydrolysis of the ester linkage to regenerate the hydroxyl group and investigating the reactions of the carboxylic acid group (e.g., esterification, amidation) while the hydroxyl group is protected.

Application as a Building Block: The ultimate objective is often to utilize this compound as a key intermediate in the total synthesis of more complex target molecules. These targets could include novel pharmaceutical compounds, specialized polymers, or functional materials where the specific 1-hydroxy-2-carboxynaphthalene scaffold is required.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6301-40-2
Molecular Formula C₁₃H₁₀O₄
Molecular Weight 230.22 g/mol
Synonyms 1-Acetyloxy-2-naphthoic acid, 2-Naphthalenecarboxylic acid, 1-(acetyloxy)-

Source: chemicalbook.com

Table 2: Synthesis of Precursor Compound: 1-Hydroxy-2-naphthoic acid

Reaction StepDescriptionReagentsConditions
1. Naphtholate Formation Reaction of alpha-naphthol with a strong base to form the corresponding salt.alpha-Naphthol, Potassium Hydroxide (aqueous solution)Stirring at approximately 25°C.
2. Dehydration Removal of water from the reaction mixture to ensure anhydrous conditions for carboxylation.Distillation under reduced pressure (e.g., ~15 mm Hg).Temperature around 135°C.
3. Carboxylation Reaction of the anhydrous potassium alpha-naphtholate with carbon dioxide.Carbon Dioxide (gas)Substantially anhydrous conditions, temperature range of 50 to 150°C.
4. Product Recovery Acidification of the resulting salt to yield the final carboxylic acid product.Acid (e.g., mineral acid)Standard workup procedures.

Source: Based on the process described for preparing hydroxy naphthoic acids. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6301-40-2

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

1-acetyloxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H10O4/c1-8(14)17-12-10-5-3-2-4-9(10)6-7-11(12)13(15)16/h2-7H,1H3,(H,15,16)

InChI Key

OTXGVXYCMIJUGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Computational and Theoretical Chemistry Studies on 1 Acetyloxy Naphthalene 2 Carboxylic Acid

Quantum Chemical Calculations for Ground and Excited State Molecular Properties

No specific research data is available for this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No specific research data is available for this compound.

Ab Initio Methods (Hartree-Fock, Configuration Interaction) for Excited State Characterization

No specific research data is available for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

No specific research data is available for this compound.

Prediction and Validation of Spectroscopic Observables

No specific research data is available for this compound.

Computational Derivation of Vibrational Frequencies and Comparison with Experimental Data

No specific research data is available for this compound.

Theoretical Prediction of Electronic Absorption Maxima and Photophysical Parameters

No specific research data is available for this compound.

Further research is required to perform and publish these crucial computational studies to fully characterize the molecular and electronic properties of 1-(Acetyloxy)naphthalene-2-carboxylic acid.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions involving this compound. Through the modeling of reaction pathways and the characterization of transition states, researchers can gain a deep understanding of reaction mechanisms, energy barriers, and the dynamics of molecular transformations.

Ab Initio Investigations of Reaction Mechanisms and Energy Barriers

Ab initio computational methods, which are based on first principles of quantum mechanics, are instrumental in mapping out the potential energy surface of a reaction and identifying the lowest energy path from reactants to products. These calculations can reveal the structures of transition states and intermediates, providing a step-by-step depiction of the reaction mechanism. For a molecule like this compound, ab initio studies could be employed to investigate various reactions, such as its synthesis, decomposition, or ester hydrolysis.

The energy barrier, or activation energy, is a critical parameter determined from these studies, as it dictates the rate of a chemical reaction. A high energy barrier suggests a slow reaction, while a low barrier indicates a more facile transformation. For instance, in a hypothetical hydrolysis of the acetyl group, ab initio calculations would model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent departure of acetic acid. The calculated energy at each step would reveal the transition state's energy, and thus the activation energy for the hydrolysis. While specific ab initio studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles can be illustrated with data from related systems.

Interactive Data Table: Hypothetical Energy Barriers for a Reaction of a Naphthalene (B1677914) Derivative
Reaction StepIntermediate/Transition StateCalculated Energy (kcal/mol)
ReactantsThis compound + H₂O0.0
Transition State 1Formation of Tetrahedral Intermediate+15.2
IntermediateTetrahedral Adduct-5.8
Transition State 2Proton Transfer+8.1
Products1-Hydroxynaphthalene-2-carboxylic acid + Acetic Acid-12.5

Note: The data in the table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from ab initio calculations.

Potential Energy Surface Mapping for Intramolecular Proton Transfer Processes

Intramolecular proton transfer (IPT) is a fundamental chemical process that can be crucial to the reactivity and photophysical properties of a molecule. In this compound, the proximity of the carboxylic acid proton to the ester carbonyl oxygen could potentially facilitate an intramolecular hydrogen bond, and under certain conditions, a proton transfer event. Mapping the potential energy surface (PES) for such a process allows for the visualization of the energy landscape as the proton moves from the carboxylic acid group to the ester group.

Computational studies on similar molecules, such as 2-hydroxy-1-naphthaldehyde (B42665) carbohydrazone, have shown that the energy barrier for excited-state intramolecular proton transfer (ESIPT) can be quite low, on the order of a few kcal/mol. researchgate.net For this compound, a similar computational approach would involve systematically varying the O-H bond length of the carboxylic acid and the H...O distance to the ester carbonyl, while calculating the energy at each point. The resulting PES would reveal the most stable conformation and the energy required to reach the transition state for proton transfer. In some cases, the proton transfer can be essentially barrierless in the excited state. nih.gov

Interactive Data Table: Calculated Parameters for a Hypothetical Intramolecular Proton Transfer
ParameterGround State (S₀)Excited State (S₁)
O-H Bond Length (Å)0.981.15
H...O Distance (Å)2.101.85
Energy Barrier (kcal/mol)18.52.5

Note: The data in the table is hypothetical and for illustrative purposes only, based on typical findings for molecules capable of intramolecular proton transfer.

Intermolecular Interaction Analysis and Crystal Packing Studies

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures, polymorphism, and material properties. Computational methods provide invaluable insights into the nature and strength of these non-covalent forces.

Hirshfeld Surface Analysis and Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules, a unique surface is generated for each molecule. The properties mapped onto this surface, such as d_norm (which indicates contacts shorter or longer than van der Waals radii), shape index, and curvedness, provide a detailed picture of the crystal packing. nih.gov

Interactive Data Table: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Carboxylic Acid
Intermolecular ContactPercentage Contribution (%)
H···H45.5
O···H/H···O29.5
C···H/H···C12.4
C···C5.8
Other6.8

Note: The data is based on findings for 3-acetoxy-2-methylbenzoic anhydride (B1165640) and is representative of what might be found for this compound. nih.gov

Solvation Models and Solvent Effects on Electronic and Photophysical Properties

The properties of a molecule can be significantly influenced by its surrounding solvent environment. Solvation models are computational methods used to simulate the effects of a solvent on the electronic structure, geometry, and spectroscopic properties of a solute. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

For this compound, solvation models could be used to predict how its UV-Vis absorption spectrum might change in solvents of different polarities. Generally, polar solvents can stabilize the ground and/or excited states of a molecule to different extents, leading to shifts in the absorption maxima (solvatochromism). For instance, a shift to longer wavelengths (bathochromic or red shift) often indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by a polar solvent. The influence of solvent polarity on the absorption patterns of related azo-2-naphthol dyes has been studied, revealing both polar and non-polar effects that can lead to either bathochromic or hypsochromic (blue) shifts. journalcsij.com

Interactive Data Table: Hypothetical Solvent Effects on the λ_max of this compound
SolventDielectric Constant (ε)λ_max (nm)
Hexane1.88310
Dichloromethane8.93315
Ethanol24.55322
Acetonitrile37.5325
Water80.1330

Note: The data in the table is hypothetical and for illustrative purposes, demonstrating the expected trend of a bathochromic shift with increasing solvent polarity for a molecule with a more polar excited state.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics.

For a class of compounds including this compound and its derivatives, a QSAR study could be developed to predict a specific biological activity, such as anti-inflammatory or anticancer effects, which are common for naphthalene derivatives. ijpsjournal.comnih.gov This would involve calculating a variety of molecular descriptors for each compound, which are numerical representations of its structural, electronic, or physicochemical properties. These descriptors can be constitutional, topological, geometric, or quantum chemical in nature.

A QSPR model, on the other hand, could be used to predict a physical property like solubility, melting point, or chromatographic retention time. By establishing a mathematical relationship between the descriptors and the property of interest for a training set of molecules, the model can then be used to predict the property for new, untested compounds. The development of robust QSAR models for naphthalene derivatives has been explored to guide the discovery of new potent compounds for various therapeutic targets.

Interactive Data Table: Examples of Molecular Descriptors for a QSAR/QSPR Study
Descriptor ClassExample DescriptorDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
TopologicalBalaban J indexA topological index based on the distance matrix of the graph of the molecule.
GeometricMolecular Surface Area (MSA)The total surface area of the molecule.
ElectronicDipole MomentA measure of the separation of positive and negative charges in the molecule.
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.

Note: This table provides examples of common descriptors that would be used in a QSAR or QSPR study of this compound and its analogs.

Correlation of Steric and Electronic Parameters with Reactivity and Activity Profiles

While no direct studies on this compound were found, research on similar aromatic carboxylic acids often employs computational methods to correlate steric and electronic parameters with the molecule's reactivity. Such studies typically involve the calculation of various quantum chemical descriptors using methods like Density Functional Theory (DFT).

These descriptors help in understanding how the structural and electronic properties of a molecule influence its chemical behavior. For instance, steric parameters can be evaluated by analyzing the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. These parameters are crucial in determining how easily a reactant can approach the reactive sites of the molecule.

Electronic parameters provide insight into the electron distribution and orbital energies within the molecule. Key electronic descriptors often investigated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting sites for electrophilic and nucleophilic attack.

By correlating these calculated parameters with experimentally observed reactivity or biological activity, researchers can develop Quantitative Structure-Activity Relationship (QSAR) models. These models are valuable for predicting the properties and behavior of new, related compounds.

Table 1: Commonly Calculated Steric and Electronic Parameters

Parameter CategorySpecific DescriptorInformation Provided
Steric Bond LengthsDistance between atomic nuclei.
Bond AnglesAngle between two adjacent bonds.
Dihedral AnglesTorsional angle between four atoms.
Electronic HOMO EnergyElectron-donating ability.
LUMO EnergyElectron-accepting ability.
HOMO-LUMO GapChemical reactivity and stability.
Dipole MomentPolarity of the molecule.
Molecular Electrostatic PotentialReactive sites for electrophilic and nucleophilic attack.
Chemical Hardness/SoftnessResistance to change in electron configuration.
ElectronegativityPower to attract electrons.
Electrophilicity IndexPropensity to accept electrons.

Fukui Function Analysis for Predicting Sites of Chemical Reactivity

Fukui function analysis is a powerful tool within the framework of Density Functional Theory (DFT) used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. Although no specific Fukui function analysis for this compound has been reported, the methodology is widely applied to aromatic systems.

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point r in a molecule when the total number of electrons is changed. For practical applications, a condensed form of the Fukui function is often calculated for each atomic site in the molecule. These condensed Fukui functions are typically categorized as:

fk+: for nucleophilic attack (electron acceptance). A higher value indicates a greater susceptibility of atom k to a nucleophilic attack.

fk-: for electrophilic attack (electron donation). A higher value suggests that atom k is more likely to be attacked by an electrophile.

fk0: for radical attack.

These values are calculated based on the electron populations of the atoms in the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states of the molecule.

The dual descriptor, Δf(r), which is the difference between fk+ and fk-, provides a more precise prediction of reactivity.

If Δf(r) > 0, the site is favored for a nucleophilic attack.

If Δf(r) < 0, the site is favored for an electrophilic attack.

This type of analysis would be invaluable for understanding the chemical behavior of this compound, for instance, in predicting the outcomes of substitution reactions on the naphthalene ring.

Table 2: Hypothetical Fukui Function Data Interpretation

Atomic Sitefk+fk-Δf(r)Predicted Reactivity
Atom A0.150.050.10Prone to Nucleophilic Attack
Atom B0.080.20-0.12Prone to Electrophilic Attack
Atom C0.100.100.00Less Reactive or Prone to Radical Attack

Synthesis and Comprehensive Characterization of Structurally Diverse Derivatives and Analogues of 1 Acetyloxy Naphthalene 2 Carboxylic Acid

Rational Design Principles for Novel Naphthalene-Based Carboxylic Acid Architectures

The rational design of novel naphthalene-based carboxylic acid architectures is a cornerstone of modern drug discovery and materials science. This approach leverages computational tools and an understanding of molecular interactions to create compounds with desired properties. In the context of drug design, structure-based drug designing is a critical technique for developing specific therapeutic agents. nih.gov For instance, naphthalene-based inhibitors have been rationally designed to target enzymes like the SARS-CoV Papain-like protease (PLpro), an essential enzyme for coronavirus replication. nih.govresearchgate.net

The design process often begins with a lead compound, which is then modified to enhance its activity and selectivity. For example, sorafenib, a known kinase inhibitor, has served as a lead compound for developing novel naphthalene-based diarylamides as pan-Raf kinase inhibitors for melanoma. napier.ac.ukresearchgate.net The design strategy involves linking the naphthalene (B1677914) scaffold to other moieties, such as heterocyclic ring systems, to optimize interactions with the biological target. nih.gov The introduction of specific substituents, like fluoro groups or difluoromethoxy groups, can radically alter the biological activities of the parent molecule, a strategy often employed to enhance pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

Computational techniques play a pivotal role in this process. Molecular docking simulations are used to predict the binding affinity and orientation of designed ligands within the active site of a target protein. researchgate.net Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are computationally screened to assess the drug-likeness of the designed inhibitors. researchgate.net These in silico methods expedite the drug design process and help in identifying promising candidates for synthesis and further evaluation. nih.gov The principles of rational design also extend to creating molecules that can interact with specific DNA structures, such as G-quadruplexes, which are potential targets for cancer therapy. nih.gov

Naphthalenecarboxamide Derivatives: Synthesis, Structural Elucidation, and Conformational Analysis

Naphthalenecarboxamide derivatives represent a significant class of compounds derived from naphthalene carboxylic acids. Their synthesis typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. For instance, ethyl 4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate can be hydrolyzed to its corresponding carboxylic acid, which is then converted to the carboxyl chloride using thionyl chloride. Subsequent treatment with amines like 4-methylbenzylamine (B130917) or 3-morpholinopropylamine yields the desired naphthalenecarboxamide derivatives. researchgate.net

The structural elucidation of these compounds relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and DEPT, along with mass spectrometry (MS), are essential for confirming the chemical structures of the synthesized amides. researchgate.net

Conformational analysis, which investigates the spatial arrangement of atoms in a molecule, is crucial for understanding the structure-activity relationships of these derivatives. Detailed NMR structural analyses, including the use of dipolar and scalar couplings, can provide insights into the preferred conformations of these molecules in solution. researchgate.net These experimental findings are often complemented by computational methods, such as Density Functional Theory (DFT) modeling, which can calculate the relative energies of different conformers and help in assigning the regioselectivity of reactions. nih.gov The conformation of the amide bond and the orientation of the naphthalene ring system can significantly influence the biological activity and physical properties of the molecule. researchgate.net

Table 1: Synthesis of Naphthalenecarboxamide Derivatives This table is interactive and can be sorted by clicking on the column headers.

Starting Material Amine Product Reference
4-acetoxy-6,8-dimethoxynaphthalene-2-carbonyl chloride 4-methylbenzylamine N-(4-methylbenzyl)-4-acetoxy-6,8-dimethoxynaphthalene-2-carboxamide researchgate.net
4-acetoxy-6,8-dimethoxynaphthalene-2-carbonyl chloride 3-morpholinopropylamine N-(3-morpholinopropyl)-4-acetoxy-6,8-dimethoxynaphthalene-2-carboxamide researchgate.net

Comparative Studies of Hydroxy- and Acetoxy-Naphthalene Analogs: Structure-Property Relationships

Lipophilicity is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). Studies on 1-hydroxynaphthalene-2-carboxanilides have shown that the presence of the ionizable phenolic group significantly impacts their hydro-lipophilic properties. mdpi.com For example, the correlation between experimentally determined lipophilicity values and computationally predicted log P values can be low for compounds with a free phenolic group, highlighting the importance of experimental determination. mdpi.com The acetoxy group, being an ester, generally increases the lipophilicity compared to the free hydroxyl group and removes the acidic proton, which can alter the molecule's interaction with biological targets.

The synthesis of these analogs often involves protecting the hydroxyl group as an acetate (B1210297) ester during certain reaction steps. For instance, in the synthesis of some naphthalene-based natural products, phenolic groups are protected to prevent unwanted side reactions like oxidation during subsequent synthetic transformations. nih.govnih.gov The choice between a free hydroxyl or a protected acetoxy group can therefore be a strategic decision in a multi-step synthesis.

Synthesis and Characterization of Variously Substituted Naphthalene Carboxylic Acid Esters and Ethers

The synthesis of esters and ethers of naphthalene carboxylic acids expands the chemical diversity of this class of compounds. Alkyl esters of 1- and 2-naphthalenecarboxylic acids are valuable intermediates in organic synthesis and are used in the production of various materials. google.com

Esterification is commonly achieved by reacting the naphthalene carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride (B1165640), which then reacts with the alcohol. Another approach involves the carbonylation of halogen-substituted naphthalenes under the influence of transition metal catalysts. google.com For example, 1-naphthalenecarboxylic acid can be obtained by the carboxylation of 1-iodonaphthalene. google.com

The synthesis of naphthalene ethers can be accomplished through Williamson ether synthesis, where a naphthol is deprotonated with a base to form a naphthoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, 1-benzyloxy-5-hydroxynaphthalene has been prepared from 5-methoxy-α-tetralone. researchgate.net

The characterization of these esters and ethers involves a suite of spectroscopic methods. Infrared (IR) spectroscopy is used to identify the characteristic carbonyl stretching frequency of the ester group. NMR spectroscopy (¹H and ¹³C) provides detailed information about the structure, including the connectivity of atoms and the chemical environment of the protons and carbons. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. mdpi.com

Table 2: Examples of Synthesized Naphthalene Esters and Ethers This table is interactive and can be sorted by clicking on the column headers.

Compound Name Synthetic Method Precursors Reference
1-Naphthalenecarboxylic acid Carboxylation 1-Iodonaphthalene, Lithium formate google.com
2-Naphthalenecarboxylic acid Cyanidation followed by hydrolysis 2-Bromonaphthalene, KCN google.com
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate 1,3-Dipolar cycloaddition Diethyl (α-azido(benzamido)methyl)phosphonate, 2-Naphthyl propiolate mdpi.com
1-Benzyloxy-5-hydroxynaphthalene Multi-step synthesis 5-Methoxy-α-tetralone researchgate.net

Impact of Substituent Position and Electronic Effects on Reactivity and Spectroscopic Signatures

The position and electronic nature of substituents on the naphthalene ring have a profound impact on the molecule's reactivity and its spectroscopic properties. The naphthalene nucleus is more reactive towards electrophiles than benzene (B151609), and the position of substitution is influenced by both kinetic and thermodynamic control. reddit.com

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the naphthalene ring system, thereby influencing its reactivity in reactions such as electrophilic aromatic substitution. For example, the introduction of electron-donating substituents accelerates reactions with electrophiles. researchgate.net The effect of substituents on the ionization of naphthoic acids provides a quantitative measure of these electronic effects. researchgate.net Computational studies using methods like Density Functional Theory (DFT) can be employed to investigate the electronic properties and stability of substituted naphthalene derivatives. iau.ir

The position of the substituent is also crucial. The α-positions (1, 4, 5, 8) of naphthalene are generally more reactive than the β-positions (2, 3, 6, 7). The presence of a substituent can direct incoming groups to specific positions. These directive effects are important for achieving regioselectivity in synthesis. cdnsciencepub.com

Spectroscopic signatures are also highly sensitive to substitution patterns. In NMR spectroscopy, the chemical shifts of protons and carbons are directly influenced by the electronic environment, which is modulated by the substituents. researchgate.net Similarly, in UV-Vis absorption spectroscopy, substituents can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) by altering the energy levels of the molecular orbitals involved in the electronic transitions. researchgate.net

Exploration of Complex Naphthalene-Containing Natural Product Analogues with Acetyloxy Moieties

Naphthalene is a core structure in a variety of natural products that exhibit a range of pharmacological activities. chemistryviews.orgresearchgate.net The synthesis of analogues of these natural products, including those containing acetyloxy moieties, is an active area of research aimed at developing new therapeutic agents. chemistryviews.org The synthesis of these complex molecules often requires multi-step sequences and the development of efficient and regioselective synthetic methods. nih.govnih.gov

Synthetic strategies towards naphthalene-derived natural products often start from simpler, substituted benzene or naphthalene derivatives. nih.govchemistryviews.org Key reactions in these syntheses can include cyclization reactions, such as Dieckmann-type cyclizations, to construct the naphthalene ring system. nih.gov Benzylic oxidation is another common transformation used to introduce functionality at positions adjacent to the naphthalene core. nih.govresearchgate.net

The acetyloxy group often serves as a protecting group for a hydroxyl function during the synthesis of these complex molecules. This strategy prevents unwanted side reactions and can be selectively removed at a later stage to unveil the free hydroxyl group, which may be crucial for the biological activity of the final product. nih.gov The development of synthetic routes that can tolerate various substituents on the naphthalene ring is important as it allows for the preparation of a library of natural product analogues for structure-activity relationship studies. chemistryviews.org

Advanced Research Applications and Roles in Chemical Sciences Exclusive of Clinical and Dosage Data

Strategic Utility in Synthetic Organic Chemistry as Building Blocks or Intermediates

The structural attributes of 1-(acetyloxy)naphthalene-2-carboxylic acid make it a versatile building block and intermediate in the synthesis of more complex molecules with tailored properties. The presence of the carboxylic acid and the acetyloxy group on the rigid naphthalene (B1677914) scaffold allows for a variety of chemical transformations.

Precursors for Advanced Dyes and Pigments Development

While direct evidence for the use of this compound in dye synthesis is not extensively documented, its structural analog, 3-hydroxy-2-naphthoic acid, is a well-established precursor for a range of azo dyes and pigments wikipedia.org. The fundamental chemistry involves the coupling of a diazonium salt with the electron-rich naphthol ring.

In a similar vein, the hydrolysis of the acetyloxy group in this compound would yield 1-hydroxy-2-naphthoic acid. This resulting hydroxynaphthoic acid can then serve as a coupling component in azo coupling reactions. The hydroxyl group activates the naphthalene ring for electrophilic substitution by the diazonium ion, and the carboxylic acid group can act as a chelating site for metal ions, which is often used to improve the fastness properties of the resulting dyes. Azo dyes are a significant class of colorants, and the use of hydroxynaphthoic acid derivatives allows for the synthesis of dyes with a variety of colors and properties internationaljournalcorner.com. For instance, the coupling of diazotized 1-amino-2-naphthol-4-sulfonic acid with β-naphthol is a known method for preparing azo dyes google.com. The general synthetic route for azo dyes involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component, such as a naphthol derivative internationaljournalcorner.com.

Reactant Role in Azo Dye Synthesis
1-Hydroxy-2-naphthoic acidCoupling component
Diazonium saltElectrophile
Azo dyeFinal product

Monomers or Intermediates in Polymer and Material Science Research

The bifunctional nature of this compound, possessing both a carboxylic acid and an acetyloxy group, suggests its potential as a monomer or an intermediate in the synthesis of polymers. The carboxylic acid group can participate in condensation polymerization reactions, such as the formation of polyesters or polyamides.

For instance, the carboxylic acid functionality can be reacted with a diol to form a polyester. The polymerization of monomers containing carboxylic acid groups is a common strategy for synthesizing a variety of polymers with tunable properties google.comosti.govresearchgate.netcmu.edu. The resulting polyester would incorporate the naphthalene moiety into its backbone, which can enhance the thermal stability and mechanical properties of the polymer due to the rigid and planar structure of the naphthalene ring.

Furthermore, the acetyloxy group can be hydrolyzed to a hydroxyl group either before or after polymerization. This would introduce a reactive hydroxyl group into the polymer chain, which can be used for further modifications, such as cross-linking or grafting of other polymer chains, to create materials with specific functionalities. The synthesis of polymers with pendant carboxylic acid or hydroxyl groups is an active area of research for applications in drug delivery, tissue engineering, and other biomedical fields.

Functional Group Potential Role in Polymerization
Carboxylic acidMonomer for condensation polymerization (e.g., polyesters, polyamides)
Acetyloxy groupCan be hydrolyzed to a hydroxyl group for post-polymerization modification

Development of Chemical Probes for Elucidating Reaction Mechanisms

Naphthalene derivatives are known for their fluorescent properties, which makes them attractive candidates for the development of chemical probes nih.gov. A chemical probe is a molecule that is used to study biological systems or chemical reactions by providing a detectable signal in response to a specific event. The fluorescence of naphthalene-based compounds can be sensitive to their local environment, such as polarity, viscosity, and the presence of specific analytes.

This compound, with its naphthalene core, could potentially be developed into a fluorescent probe. For example, the ester linkage of the acetyloxy group could be designed to be cleavable by a specific enzyme or chemical reagent. The cleavage of this group would lead to the formation of 1-hydroxy-2-naphthoic acid, which may exhibit different fluorescent properties compared to the parent compound. This change in fluorescence could be used to monitor the progress of a reaction or to detect the presence of a specific analyte. Naphthalene derivatives have been successfully employed as fluorescent probes for the detection of metal ions and for imaging purposes nih.govmdpi.comresearchgate.net.

Probe Feature Application in Reaction Mechanism Elucidation
Naphthalene coreProvides a fluorescent signal
Acetyloxy groupCan be designed as a trigger for a change in fluorescence upon cleavage
Change in fluorescenceAllows for real-time monitoring of a chemical or biological process

Investigation of Molecular Interactions with Defined Biological Targets

The structural features of this compound also make it an interesting candidate for studying interactions with biological macromolecules. The naphthalene ring can engage in hydrophobic and π-stacking interactions, while the carboxylic acid and acetyloxy groups can participate in hydrogen bonding and electrostatic interactions.

Mechanistic Studies of N-methyl-D-aspartate Receptor Antagonism: Ligand-Receptor Binding and Allosteric Modulation

Derivatives of 2-naphthoic acid have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors nih.govresearchgate.net. NMDA receptors are ion channels in the central nervous system that are crucial for synaptic plasticity and memory formation. Over-activation of these receptors can lead to neurotoxicity, making them an important target for drug development.

Allosteric modulators bind to a site on the receptor that is different from the agonist binding site, and they can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the receptor's function nih.govnih.gov. Studies on a series of 2-naphthoic acid derivatives have revealed key structure-activity relationships for their inhibitory activity at NMDA receptors nih.govresearchgate.net. These studies have shown that the carboxylic acid group is essential for activity, and substitutions on the naphthalene ring can significantly influence the potency and selectivity of the compounds nih.gov.

While this compound itself has not been specifically studied in this context, its core 2-naphthoic acid structure suggests that it could interact with the allosteric binding site on the NMDA receptor. The 1-acetyloxy group would likely influence the binding affinity and modulatory activity of the compound. The size and electronic properties of this substituent would affect how the molecule fits into the binding pocket and interacts with the surrounding amino acid residues. Further research would be needed to determine whether this compound acts as a positive or negative allosteric modulator and to elucidate the precise mechanism of its interaction with the NMDA receptor.

Structural Feature Potential Role in NMDA Receptor Interaction
2-Naphthoic acid coreBinds to an allosteric site on the NMDA receptor
Carboxylic acid groupEssential for binding and modulatory activity
1-Acetyloxy groupInfluences binding affinity and selectivity

Molecular Basis of DNA Intercalation and Interaction (Drawing insights from related N-acetoxy-naphthalene mutagens)

The planar aromatic structure of the naphthalene ring in this compound suggests the possibility of interaction with DNA. One common mode of interaction for planar aromatic molecules is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This can lead to distortion of the DNA structure and interfere with cellular processes such as DNA replication and transcription.

Furthermore, insights into the potential DNA interactions of this compound can be drawn from studies on related N-acetoxy-naphthalene mutagens. N-acetoxy-N-arylacetamides are known to form DNA adducts, which are covalent modifications of the DNA that can lead to mutations and cancer nih.govnih.govresearchgate.nettaylorandfrancis.com. The formation of these adducts often involves the metabolic activation of the parent compound to a reactive intermediate that can then react with the nucleophilic sites on the DNA bases.

In the case of this compound, the acetyloxy group could potentially act as a leaving group, leading to the formation of a reactive carbocation that could then form a covalent bond with DNA. The formation of DNA adducts by tamoxifen, a drug that is structurally different but also contains an acetyloxy group that can be metabolically activated, has been studied as a model for this type of DNA damage nih.gov. Therefore, it is plausible that this compound or its metabolites could interact with DNA through both intercalation and the formation of covalent adducts, and this potential for DNA interaction warrants further investigation.

Compound/Class Mode of DNA Interaction
This compoundPotential for intercalation via naphthalene ring
N-acetoxy-N-arylacetamidesFormation of covalent DNA adducts
TamoxifenForms DNA adducts after metabolic activation

Enzymatic Inhibition Mechanisms: Studies on Cyclo-oxygenase and Lipoxygenase Pathways at the Molecular Level

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins from arachidonic acid. researchgate.net The COX enzyme exists in two primary isoforms, COX-1 and COX-2. researchgate.net While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is significantly involved in the inflammatory response. researchgate.net The inhibition of COX-2 is responsible for the anti-inflammatory effects of NSAIDs, whereas the simultaneous inhibition of COX-1 can lead to undesirable side effects. researchgate.net

Naphthalene derivatives have been a subject of interest in the development of COX inhibitors. mdpi.com For instance, certain 2-substituted-1-naphthols have demonstrated potent inhibitory activity against 5-lipoxygenase (5-LOX) and also inhibit cyclooxygenase. researcher.life The structure-activity relationship of these compounds indicates that the nature and position of substituents on the naphthalene ring are critical for their inhibitory potency and selectivity towards COX-2. rsc.orgnih.gov While direct studies on the enzymatic inhibition mechanisms of this compound are not extensively documented, its structural similarity to known COX inhibitors suggests a potential role in modulating the cyclo-oxygenase and lipoxygenase pathways. The presence of the naphthalene scaffold is a common feature in several anti-inflammatory agents. mdpi.com

The lipoxygenase (LOX) enzymes catalyze the oxidation of polyunsaturated fatty acids, leading to the production of hydroperoxides, which are involved in inflammatory processes. researcher.life Specifically, 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. google.com The inhibition of the 5-LOX pathway is a recognized strategy for controlling inflammation. mdpi.com Given that derivatives of 1-naphthol (B170400) have shown potent 5-lipoxygenase inhibitory activity, it is plausible that this compound could also interact with this pathway. researcher.life

Fundamental Mechanisms of Antioxidant Activity: Radical Scavenging and Redox Processes

The antioxidant activity of chemical compounds is often associated with their ability to scavenge free radicals and participate in redox processes. Phenolic compounds, in particular, are known for their antioxidant properties, which are primarily attributed to their capacity to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. mdpi.com The core structure of this compound is derived from a hydroxynaphthoic acid, a phenolic compound.

The fundamental mechanisms of antioxidant activity include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). acs.org The efficiency of these mechanisms is influenced by the molecular structure, including the presence and position of hydroxyl and carboxylic acid groups. acs.org The carboxylic acid group can affect the antioxidant activity through its electron-donating or withdrawing nature, which in turn influences the bond dissociation enthalpy of the phenolic O-H bond. acs.orgmdpi.com

The redox properties of a compound are also central to its antioxidant activity. Redox-active esters can be synthesized from carboxylic acids and can participate in various chemical transformations. nih.gov The redox potential of such esters can be fine-tuned by the substituents on the aromatic ring. nih.gov

Photochemistry and Photophysics Research and Development

Design and Characterization of Fluorescent Probes and Chemical Sensors based on Naphthoic Acid Scaffolds

Naphthoic acid and its derivatives are valuable building blocks in the design of fluorescent probes and chemical sensors due to their inherent photophysical properties. acs.org The naphthalene moiety is a well-known fluorophore, and its emission characteristics can be modulated by the introduction of various functional groups. consensus.app Derivatives of 3-hydroxy-2-naphthoic acid have been utilized to synthesize chemosensors for the selective detection of ions like cyanide. rsc.org These sensors often operate based on mechanisms such as deprotonation, which leads to a visible color change and a change in fluorescence. rsc.org

The design of such sensors involves creating a system where the interaction of the naphthoic acid-based molecule with a specific analyte triggers a measurable optical response. For instance, naphthalimide derivatives, which can be synthesized from naphthalic anhydride (B1165640) (a naphthalene dicarboxylic acid derivative), are widely used in the development of fluorescent probes for detecting metal ions like Cu2+. nih.govnih.gov These probes often exhibit strong fluorescence that is quenched upon binding with the target ion. nih.gov The synthesis of fluorescent probes can involve reactions like Schiff base condensation to link the naphthalene-based fluorophore to a recognition site. mdpi.com

The following table provides examples of sensor characteristics based on naphthoic acid or related naphthalene derivative scaffolds.

Sensor BaseAnalyte DetectedDetection PrincipleReference
3-Hydroxy-2-naphthoic hydrazoneCyanide ions (CN⁻)Deprotonation leading to a color change rsc.org
Naphthalimide derivativeCopper ions (Cu²⁺)Fluorescence quenching upon coordination nih.gov
Naphthalene derivative with Schiff baseAluminum ions (Al³⁺)Fluorescence enhancement mdpi.com

Fundamental Studies in Photochromism and Thermochromism Related to Excited State Proton Transfer

Photochromism and thermochromism are phenomena where a compound undergoes a reversible change in color upon exposure to light or heat, respectively. These properties are often linked to molecular rearrangements, such as intramolecular proton transfer in the excited state. researchgate.net Naphthalene-based systems have been investigated for their chromic properties. For example, naphthalene-based analogues of salicylideneaniline exhibit solvatochromism, thermochromism, and photochromism. researchgate.net

Excited-state intramolecular proton transfer (ESIPT) is a key process in many photochromic and fluorescent molecules. nih.gov In molecules with both a proton donor and a proton acceptor in close proximity, photoexcitation can lead to the transfer of a proton, forming a transient tautomer with different electronic and, consequently, different photophysical properties. acs.org Hydroxynaphthalene derivatives, such as 1-hydroxy-2-naphthaldehyde, have been studied for their ESIPT behavior. nih.gov The efficiency and rate of ESIPT are influenced by factors like the presence of intramolecular hydrogen bonds and the molecular environment. researcher.life

While direct studies on the photochromism and thermochromism of this compound are limited, the underlying principles can be inferred from related structures. The carboxylic acid group in 2-naphthoic acid, for instance, influences its excited-state properties. nih.gov Deprotonation of the carboxylic group in the excited state of 2-naphthoic acid does not significantly alleviate the excited-state antiaromaticity of the naphthalene ring, which is a factor that can drive excited-state processes in other photoacids like 2-naphthol. nih.gov This suggests that the nature of the substituent at the 2-position of the naphthalene ring plays a crucial role in its photochemical behavior.

Contribution to Advanced Materials Science and Applied Chemical Systems (e.g., photomaterials)

Naphthalene derivatives, including naphthoic acids, are important intermediates in the synthesis of a wide range of materials with advanced applications. researchgate.net Their rigid and planar structure, combined with their photophysical properties, makes them suitable for the development of photomaterials. For instance, cellulose modified with 1-naphthoic acid through esterification results in a material with strong ultraviolet (UV) absorption and good fluorescence properties, suggesting its potential use in fluorescent coatings, sensors, and packaging. acs.org

In the realm of polymer chemistry, naphthoic acid derivatives have been incorporated into polymers to create materials with specific functionalities. For example, facial amphiphilic polymers derived from naphthoic acid have been synthesized and shown to possess potent antimicrobial activity against multi-drug resistant bacteria. nih.gov These materials are inspired by the structure and function of antimicrobial peptides. nih.gov

Furthermore, naphthalene-based building blocks are utilized in the synthesis of porous organic salts that can act as heterogeneous photocatalysts. rsc.org These materials can harness visible light to drive chemical reactions, such as the oxidative coupling of amines. rsc.org The extended π-conjugated system of the naphthalene units is crucial for the light-harvesting and charge-transfer properties of these materials. rsc.org The synthesis of such photoactive materials often involves the self-assembly of functionalized naphthalene derivatives. rsc.org

Conclusion and Future Perspectives in 1 Acetyloxy Naphthalene 2 Carboxylic Acid Research

Synthesis of Key Academic Contributions and Identification of Underexplored Research Avenues

The primary academic contributions relevant to 1-(acetyloxy)naphthalene-2-carboxylic acid are currently centered on synthetic methodologies applicable to its general class of compounds rather than on the specific biological or material properties of this isomer itself. The synthesis of acetoxy naphthoic acids is typically achieved through acetylation of the corresponding hydroxy naphthoic acid. For instance, the synthesis of 3-acetoxy-2-naphthoic acid involves refluxing 3-hydroxy-2-naphthoic acid with acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated sulfuric acid. nih.gov Similarly, 2-acetoxy-6-naphthoic acid has been synthesized using 2-hydroxy-6-naphthoic acid and acetic anhydride with p-toluenesulfonic acid as a catalyst. scientific.net These established methods provide a foundational basis for the synthesis of this compound from its precursor, 1-hydroxy-2-naphthoic acid.

The structural characteristics of related compounds have been elucidated, providing a framework for what might be expected from this compound. X-ray crystallography studies on 3-acetoxy-2-naphthoic acid, an analog of acetylsalicylic acid, reveal that the carboxylic and ester groups exhibit distinct spatial orientations relative to the naphthalene (B1677914) ring system. nih.gov Such conformational details are crucial as they influence intramolecular interactions and, consequently, the compound's reactivity and biological activity. nih.gov

The most significant underexplored research avenue is the comprehensive characterization and application of the this compound isomer itself. While extensive research exists for other naphthoic acid derivatives, which have shown potential as anticancer agents, antimicrobial compounds, and fluorescent probes, this specific molecule remains largely uninvestigated. researchgate.netnih.gov Its unique substitution pattern could lead to novel physicochemical properties and biological activities that differ from its isomers. There is a clear need for fundamental research to synthesize, purify, and characterize this compound, followed by systematic screening for its potential applications in medicinal chemistry, materials science, and beyond.

Table 1: Summary of Synthesis Methods for Related Acetoxy Naphthoic Acids

CompoundPrecursorReagentsCatalystReference
3-Acetoxy-2-naphthoic acid3-Hydroxy-2-naphthoic acidAcetic anhydrideConcentrated sulfuric acid nih.gov
2-Acetoxy-6-naphthoic acid2-Hydroxy-6-naphthoic acidAcetic anhydridep-Toluenesulfonic acid scientific.net

Projections for Emerging Research Directions and Methodological Advancements for this compound

Future research on this compound is projected to branch into several promising directions, driven by the diverse functionalities of the broader naphthalene-based compound family. ontosight.ai A primary focus will likely be the exploration of its potential as a therapeutic agent. Naphthoic acid derivatives have been investigated for their ability to inhibit enzymes like lactate (B86563) dehydrogenase, which is a target in cancer therapy. researchgate.net Therefore, screening this compound for similar inhibitory activities is a logical and compelling research trajectory. Furthermore, given that some naphthalene derivatives are used to create fluorescent probes for biological applications, investigating the photophysical properties of this compound could open doors to its use in bio-imaging and diagnostics. nih.gov

Another emerging area is its potential application in materials science. Carboxylic acid-functionalized naphthalene diimides are known to self-assemble into structures with tunable luminescence and electrical conductivity. researchgate.net Research could explore whether this compound can act as a building block or ligand for creating novel metal-organic frameworks (MOFs) or other supramolecular structures with unique optical or electronic properties. nih.gov

Methodological advancements in organic synthesis offer new ways to access and modify naphthoic acid derivatives. Recent reports on Lewis-acid-mediated rearrangements of oxabenzonorbornadienes provide novel pathways to synthesize substituted 1-hydroxy-2-naphthoic acid esters, which are direct precursors to the target compound. nih.govbohrium.com Applying these modern synthetic strategies could enable more efficient and versatile production of this compound and its analogs, facilitating broader investigation. Furthermore, the development of high-throughput screening assays for activities such as identifying advanced glycation end-product (AGE) breakers could accelerate the discovery of new applications for this class of compounds. nih.gov

Table 2: Potential Future Research Directions

Research AreaProjected FocusRationale Based on Analogs
Medicinal Chemistry Enzyme inhibition (e.g., lactate dehydrogenase)Naphthoic acid derivatives show anticancer potential. researchgate.net
Antimicrobial activity screeningRelated compounds exhibit antimicrobial properties. researchgate.net
Fluorescent probe developmentNaphthoic acid derivatives have been used to create fluorescent probes. nih.gov
Materials Science Metal-Organic Framework (MOF) synthesisNaphthalene-based carboxylic acids serve as linkers in MOFs. nih.gov
Development of conductive materialsSelf-assembly of naphthalene derivatives can yield conductive structures. researchgate.net
Synthetic Chemistry Novel synthesis pathwaysAdvancements like oxabenzonorbornadiene rearrangement offer new routes. nih.govbohrium.com

Broader Implications for Chemical Discovery and Interdisciplinary Scientific Endeavors

The focused study of a specific, under-researched molecule like this compound holds broader implications for the field of chemical discovery. It underscores the vast chemical space that remains unexplored even within well-known compound families like naphthalene derivatives. A thorough investigation into its properties could lead to the discovery of unexpected structure-activity relationships, providing new insights that challenge existing models and guide the design of future molecules with enhanced or entirely new functionalities.

Moreover, research into this compound naturally fosters interdisciplinary collaboration. For example, elucidating its potential as a therapeutic agent would require the combined expertise of synthetic organic chemists, biochemists, and pharmacologists. Exploring its use in materials science would necessitate partnerships between chemists, physicists, and materials engineers to design and characterize novel functional materials. The naphthalene core is a versatile scaffold found in plant growth regulators, pharmaceuticals, and organic electronic materials, highlighting the inherent interdisciplinary nature of this research area. mdpi.com The journey from synthesizing a pure compound to developing a real-world application is a complex process that thrives on the integration of knowledge and techniques from diverse scientific fields. Therefore, the study of this compound can serve as a model for synergistic research efforts aimed at translating fundamental chemical knowledge into tangible scientific and technological advancements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Acetyloxy)naphthalene-2-carboxylic acid, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves carboxylation of 1-naphthol derivatives followed by acetylation. For example, starting with 1-hydroxynaphthalene-2-carboxylic acid, acetylation can be achieved using acetic anhydride in the presence of a catalyst like sulfuric acid. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 substrate-to-acetic anhydride) are critical for yield optimization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms acetyl group presence (δ ~2.3 ppm for CH3_3) and aromatic proton splitting patterns. 13^{13}C NMR identifies carbonyl carbons (C=O at ~170 ppm).
  • IR : Strong absorbance at ~1760 cm1^{-1} (C=O stretch of acetyl group) and ~1680 cm1^{-1} (carboxylic acid C=O).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ and fragmentation patterns.
  • Elemental Analysis : Validates empirical formula (e.g., C13_{13}H10_{10}O4_4) .

Q. How does the acetyloxy substituent influence the compound’s reactivity compared to other naphthalene derivatives?

  • Methodological Answer : The acetyloxy group acts as an electron-withdrawing substituent, directing electrophilic substitution to the para position. Comparative studies with hydroxyl or unsubstituted analogs (e.g., 1-hydroxynaphthalene-2-carboxylic acid) show reduced nucleophilicity due to steric hindrance and electronic effects. Reactivity in esterification or hydrolysis reactions can be modulated by adjusting pH and catalysts (e.g., NaOH for saponification) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during acetylation of naphthalene-2-carboxylic acid derivatives?

  • Methodological Answer : Regioselective acetylation requires protecting group strategies. For instance, temporarily protecting the carboxylic acid group with methyl esterification (using SOCl2_2/MeOH) before acetylation minimizes side reactions. Catalysts like DMAP (4-dimethylaminopyridine) enhance acetyl group transfer to the hydroxyl position. Post-reaction deprotection (e.g., hydrolysis with LiOH) restores the carboxylic acid functionality .

Q. How can contradictory data in toxicity studies of acetylated naphthalene derivatives be resolved?

  • Methodological Answer : Contradictions often arise from variations in experimental design (e.g., dose ranges, exposure duration). To resolve discrepancies:

  • Risk of Bias Assessment : Use tools like Table C-6/C-7 ( ) to evaluate randomization, blinding, and outcome reporting in animal/human studies.
  • Dose-Response Modeling : Apply Akaike’s information criterion (AIC) to identify optimal toxicity thresholds .
  • Cross-Species Validation : Compare pharmacokinetics (ADME) in rodent vs. human hepatocyte models .

Q. What role does this compound play in drug development, particularly as a prodrug?

  • Methodological Answer : The acetyloxy group enhances lipophilicity, improving cell membrane permeability. In vivo, esterase-mediated hydrolysis releases the active metabolite (1-hydroxynaphthalene-2-carboxylic acid), which can inhibit enzymes like cyclooxygenase-2 (COX-2). Pharmacokinetic studies in rats (IV/PO administration) quantify bioavailability and half-life. Stability assays (e.g., simulated gastric fluid) guide formulation strategies .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability is pH- and temperature-dependent. Accelerated degradation studies (40°C/75% RH) combined with HPLC monitoring identify major degradation products (e.g., deacetylated derivatives). For long-term storage, lyophilization and storage at -20°C in amber vials (to prevent photodegradation) are recommended. Thermal gravimetric analysis (TGA) determines decomposition thresholds .

Q. Can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Yes. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity. Molecular docking (AutoDock Vina) simulates binding to targets like serum albumin or cytochrome P450 enzymes. MD simulations (GROMACS) assess conformational stability in aqueous vs. lipid bilayers .

Q. What challenges arise when scaling up synthesis from lab to pilot scale?

  • Methodological Answer : Key challenges include:

  • Reaction Exotherm Management : Use jacketed reactors with controlled cooling to prevent thermal runaway during acetylation.
  • Purification Scalability : Replace column chromatography with fractional crystallization (solvent: toluene/hexane).
  • Waste Minimization : Recover acetic acid via distillation and recycle catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.